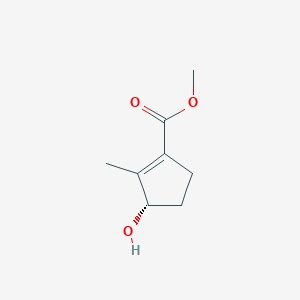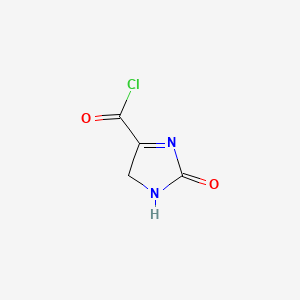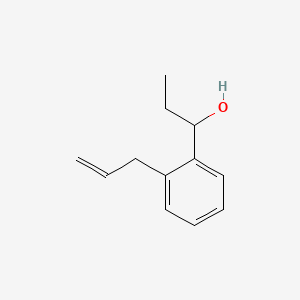
1-(2-Allylphenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Allylphenyl)propan-1-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of an allyl group attached to a phenyl ring, which is further connected to a propanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Allylphenyl)propan-1-ol can be achieved through several methods. One common approach involves the allylation of 2-phenylpropan-1-ol using allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like toluene.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the allylation reaction. The process may also include purification steps like distillation and recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Allylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The allyl group can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide (FeBr3).
Major Products Formed:
Oxidation: Formation of 2-allylbenzaldehyde or 2-allylbenzoic acid.
Reduction: Formation of 1-(2-allylphenyl)propane.
Substitution: Formation of 1-(2-bromoallylphenyl)propan-1-ol.
Aplicaciones Científicas De Investigación
1-(2-Allylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-(2-Allylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The allyl group can participate in various chemical reactions, including electrophilic addition and radical polymerization. The phenyl ring provides stability and enhances the compound’s reactivity. The primary alcohol group can form hydrogen bonds, influencing the compound’s solubility and interaction with biological molecules.
Comparación Con Compuestos Similares
1-Phenylpropan-1-ol: Lacks the allyl group, resulting in different reactivity and applications.
2-Allylphenol: Contains an allyl group attached directly to the phenyl ring, differing in the position of the hydroxyl group.
1-(2-Allylphenyl)ethanol: Similar structure but with a shorter carbon chain.
Uniqueness: 1-(2-Allylphenyl)propan-1-ol is unique due to the presence of both an allyl group and a primary alcohol group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H16O |
|---|---|
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
1-(2-prop-2-enylphenyl)propan-1-ol |
InChI |
InChI=1S/C12H16O/c1-3-7-10-8-5-6-9-11(10)12(13)4-2/h3,5-6,8-9,12-13H,1,4,7H2,2H3 |
Clave InChI |
MWNCBUKHDYNYPK-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=CC=C1CC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


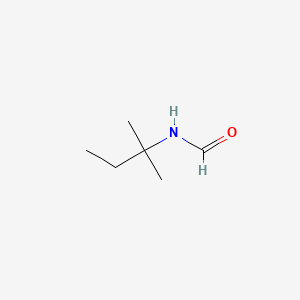
![Phosphonic acid, [2-(acetylamino)ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13816620.png)
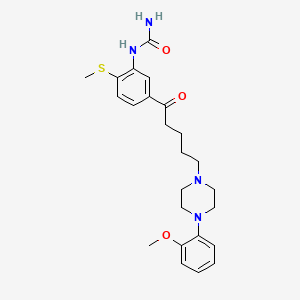

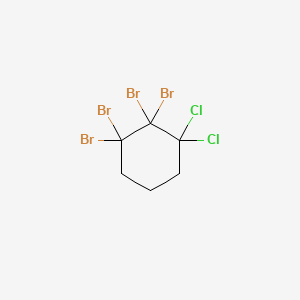
![Tetrasodium;copper;4-hydroxy-3-[[2-hydroxy-4-[[[3-hydroxy-4-[[1-hydroxy-3-sulfonato-7-(3-sulfonatoanilino)naphthalen-2-yl]diazenyl]phenyl]-oxidoazaniumylidene]amino]phenyl]diazenyl]-6-(3-sulfonatoanilino)naphthalene-2-sulfonate](/img/structure/B13816646.png)
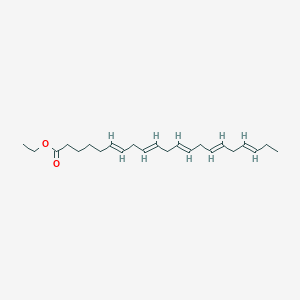

![2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(2-methoxypropan-2-yl)pentanenitrile;hydrochloride](/img/structure/B13816668.png)
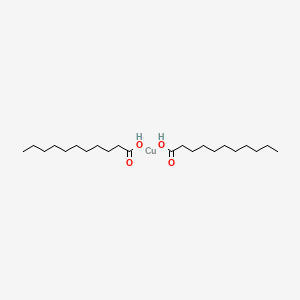
![2,3-dimethyl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyrazine](/img/structure/B13816676.png)

